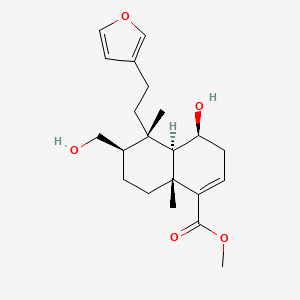

Divinatorin B

説明

Structure

3D Structure

特性

分子式 |

C21H30O5 |

|---|---|

分子量 |

362.5 g/mol |

IUPAC名 |

methyl (4S,4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-4-hydroxy-6-(hydroxymethyl)-5,8a-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate |

InChI |

InChI=1S/C21H30O5/c1-20(9-6-14-8-11-26-13-14)15(12-22)7-10-21(2)16(19(24)25-3)4-5-17(23)18(20)21/h4,8,11,13,15,17-18,22-23H,5-7,9-10,12H2,1-3H3/t15-,17-,18+,20-,21-/m0/s1 |

InChIキー |

ZCYNGZQSKJQXRJ-WJLOEWIOSA-N |

異性体SMILES |

C[C@@]12CC[C@H]([C@]([C@H]1[C@H](CC=C2C(=O)OC)O)(C)CCC3=COC=C3)CO |

正規SMILES |

CC12CCC(C(C1C(CC=C2C(=O)OC)O)(C)CCC3=COC=C3)CO |

同義語 |

divinatorin B |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies

Isolation and Purification Strategies

Chromatographic Separation Techniques

The isolation and purification of Divinatorin B from the complex mixture of compounds in Salvia divinorum extracts heavily rely on various chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Initial separation is often achieved using column chromatography . After a primary extraction from the dried leaves, the crude extract is subjected to silica (B1680970) gel flash column chromatography. benchchem.com This technique separates the diterpenoids based on their polarity by using a gradient of solvents, such as hexane (B92381) and ethyl acetate (B1210297) in increasing polarity ratios (e.g., from 9:1 to 1:1). benchchem.com

Thin-Layer Chromatography (TLC) is another valuable tool used in the analysis of Salvia divinorum extracts. It is primarily used for the qualitative identification of compounds like this compound by comparing their retention factor (Rf) values with those of known standards. researchgate.net Different solvent systems, such as acetone (B3395972)/dichloromethane (B109758) (1:9) and chloroform/methanol (B129727)/water (100:10:1), can be employed to achieve optimal separation and resolution of the various salvinorins and divinatorins present in the extract. nih.gov

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. benchchem.com Reversed-phase HPLC, utilizing C18 columns with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, is effective in refining the purity of this compound to greater than 95%, suitable for analytical standards. benchchem.com A challenge in the chromatographic separation is the potential for co-elution with other closely related compounds, such as Divinatorin A, which may necessitate the optimization of solvent ratios or the use of more advanced detection methods like tandem mass spectrometry. benchchem.com

More advanced techniques such as liquid chromatography/multistage mass spectrometry (LC/MSn) have been employed to identify, separate, and quantify this compound and other related compounds in Salvia divinorum leaves. ekb.eg This method offers high selectivity and sensitivity, allowing for the differentiation of isomers and the detailed structural elucidation of the separated compounds. ekb.eg

Comparative Analysis of Extraction and Isolation Efficiency

The efficiency of extracting and isolating this compound from Salvia divinorum is dependent on the chosen methodologies, from the initial solvent extraction to the final purification steps.

The initial extraction from dried plant material typically involves the use of non-polar solvents. Acetone and methanol are commonly preferred for their ability to effectively dissolve the resin-bound diterpenoids from the leaves. benchchem.com The extraction process can be carried out using methods like percolation or with the aid of a Soxhlet apparatus. benchchem.comnih.gov To maximize solubility while preventing thermal degradation of the compounds, the solvent may be heated. benchchem.com Subsequent washes with even less polar solvents can help in removing unwanted substances like chlorophyll (B73375) and waxes from the crude extract. benchchem.com

Below is a data table summarizing the typical yield and purity from the extraction of this compound from dried Salvia divinorum leaves.

| Extraction Parameter | Value |

| Yield from Dried Leaves | 0.02–0.05% w/w |

| Purity (without HPLC) | ≤90% |

| Purity (with HPLC) | >95% |

The choice of extraction solvent significantly impacts the efficiency. While a systematic comparison of solvents specifically for this compound is not extensively documented, studies on the extraction of the chemically similar Salvinorin A provide valuable insights. For instance, a comparison of six extraction solvents (methanol, acetonitrile, acetone, chloroform, dichloromethane, and hexane) for Salvinorin A showed that dichloromethane provided a high yield of the target compound with minimal extraction of other plant components. msu.edu Given that this compound is co-extracted with Salvinorin A, similar solvent efficiencies can be inferred.

The efficiency of the final isolation and purification is highly dependent on the chromatographic technique employed. While column chromatography provides a good initial separation, achieving high purity necessitates the use of HPLC. benchchem.com The efficiency of detection and, by extension, the ability to ensure purity, also varies between analytical methods. A comparative study of different analytical techniques for the detection of salvinorins and divinatorins showed varying limits of detection (LOD), highlighting the different sensitivities of each method.

The following table provides a conceptual comparison of the efficiency of different chromatographic techniques for the isolation and analysis of this compound.

| Chromatographic Technique | Primary Application | Separation Principle | Resolution | Throughput | Purity Achievable |

| Column Chromatography | Initial clean-up and fractionation | Adsorption (Polarity) | Low to Medium | High | Moderate |

| Thin-Layer Chromatography (TLC) | Qualitative analysis and monitoring | Adsorption (Polarity) | Low to Medium | High | N/A (Analytical) |

| High-Performance Liquid Chromatography (HPLC) | High-purity isolation and quantification | Partition (Polarity) | High | Low to Medium | High (>95%) |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification | Partition and Mass-to-charge ratio | High | Medium | High (Analytical) |

Biosynthetic Pathways of Divinatorin B

Precursor Compounds and Early-Stage Biosynthesis

The formation of Divinatorin B begins with the assembly of its fundamental diterpenoid skeleton from a universal precursor in the plastids of the plant cells. nih.govresearchgate.net This initial phase is governed by a specific class of enzymes that dictate the core structure of the molecule.

Geranylgeranyl Diphosphate (B83284) (GGPP)

The biosynthesis of all neoclerodane diterpenoids in Salvia divinorum, including this compound, starts from the 20-carbon precursor, geranylgeranyl diphosphate (GGPP). encyclopedia.pubwikipedia.org GGPP is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the deoxyxylulose phosphate (B84403) (DXP) pathway, which is common for diterpenoid biosynthesis in plant plastids. nih.govresearchgate.netencyclopedia.pub This pathway assembles GGPP from two 5-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.org

Role of Diterpene Synthases (e.g., SdKPS)

The first committed step in the biosynthesis of the salvinorin family of compounds is the cyclization of the linear GGPP molecule. nih.govwsu.edu This crucial transformation is catalyzed by a class II diterpene synthase (diTPS). nih.govencyclopedia.pub In Salvia divinorum, this enzyme has been identified as (-)-kolavenyl diphosphate synthase, commonly referred to as SdKPS (also known as SdCPS2). nih.govscholaris.ca SdKPS orchestrates a complex protonation-initiated cyclization of GGPP, which involves the formation of a bicyclized labda-13-en-8-yl⁺ diphosphate intermediate, followed by a series of rearrangements to produce the characteristic neo-clerodane scaffold. nih.govwikipedia.org The enzyme is highly specific, yielding a single primary product. researchgate.net Research has confirmed that SdKPS is expressed in the peltate glandular trichomes on the leaf surfaces, which are the primary sites of salvinorin accumulation. nih.govwsu.edu

Table 1: Key Enzymes in Early-Stage Biosynthesis

| Enzyme Name | Abbreviation | Class | Substrate | Product | Role |

| (-)-kolavenyl diphosphate synthase | SdKPS / SdCPS2 | Class II Diterpene Synthase | Geranylgeranyl Diphosphate (GGPP) | (-)-kolavenyl diphosphate (KPP) | Catalyzes the first committed step, forming the neoclerodane skeleton. nih.govwsu.eduscholaris.ca |

Formation of Key Intermediates (e.g., (-)-kolavenyl diphosphate, (-)-kolavenol)

The enzymatic activity of SdKPS on GGPP results in the formation of (-)-kolavenyl diphosphate (KPP), the first stable intermediate in the pathway possessing the neoclerodane core structure. nih.govresearchgate.net This molecule is the direct precursor to a host of related compounds.

Following its formation, KPP is dephosphorylated to yield (-)-kolavenol (KOH). nih.govencyclopedia.pub This step is presumed to be catalyzed by a class I diterpene synthase. nih.govoup.com However, despite significant research, a specific class I diTPS responsible for this conversion in S. divinorum has not yet been definitively identified. scholaris.ca Interestingly, when the pathway is reconstituted in heterologous systems like yeast, endogenous phosphatases are capable of converting KPP to (-)-kolavenol, allowing the subsequent steps of the pathway to proceed. scholaris.ca

Post-Cyclization Modifications

Once the core (-)-kolavenol structure is formed, it undergoes a series of decorative modifications, primarily oxidation and acetylation, which are responsible for the vast diversity of neoclerodane diterpenoids in Salvia divinorum, including this compound. jmb.or.kr These reactions are highly specific, adding functional groups at precise locations on the molecule.

Oxidative Steps and Enzyme Involvement (e.g., Cytochrome P450s)

The subsequent steps in the biosynthetic pathway heavily involve cytochrome P450 monooxygenases (P450s), a large family of enzymes that catalyze a wide range of oxidative reactions. acs.orgbiorxiv.org After the formation of (-)-kolavenol, P450s are responsible for introducing oxygen atoms and forming additional rings.

Research has identified several key P450s from S. divinorum:

Crotonolide G Synthase (SdCS; CYP76AH39): This enzyme catalyzes the conversion of (-)-kolavenol to crotonolide G, which involves the formation of a dihydrofuran ring structure. scholaris.caacs.org

Annonene Synthase (SdANS) and Hardwickiic Acid Synthase (SdHDAS): Further studies have shown that P450s catalyze the conversion of (-)-kolavenol to other key intermediates. biorxiv.orgjic.ac.uk Annonene and (-)-hardwickiic acid have been identified as subsequent intermediates in the pathway. biorxiv.orgresearchgate.net Divinatorins, including this compound, are considered derivatives of (-)-hardwickiic acid. nih.gov

Other P450s: A transcriptome analysis of S. divinorum trichomes has revealed numerous candidate P450s. scholaris.canih.gov For instance, CYP728D25 and CYP728D26 have been shown to utilize crotonolide G to generate further oxidized products. scholaris.ca The specific P450s that catalyze the final oxidative modifications leading to the precise structure of this compound are still under investigation. benchchem.com

Table 2: Characterized Cytochrome P450s in the Salvinorin Pathway

| Enzyme Name | CYP Family | Substrate | Product | Function |

| Crotonolide G Synthase (SdCS) | CYP76AH39 | (-)-kolavenol | Crotonolide G | Forms the dihydrofuran ring. scholaris.caacs.org |

| Annonene Synthase (SdANS) | P450 | (-)-kolavenol | Annonene | Early oxidative modification. biorxiv.orgjic.ac.uk |

| Hardwickiic Acid Synthase (SdHDAS) | P450 | Annonene | (-)-hardwickiic acid | Forms a key precursor to divinatorins. nih.govbiorxiv.orgjic.ac.uk |

| Not fully characterized | CYP728D25 / CYP728D26 | Crotonolide G | Oxidized compounds | Further backbone decoration. scholaris.ca |

Acetylation Patterns and Regioselectivity

The final structural diversification of many salvinorins is achieved through acetylation, a reaction that adds an acetyl group from acetyl-CoA to a hydroxyl group on the diterpenoid scaffold. wsu.edu This process is catalyzed by acetyltransferases, and the specific placement of the acetyl group (regioselectivity) is critical for the final identity and properties of the compound.

While the specific acetyltransferase responsible for the acetylation pattern of this compound has not been isolated and characterized, studies on crude protein extracts from S. divinorum trichomes have demonstrated acetyltransferase activity. wsu.edu These enzymes can utilize various salvinorin intermediates as substrates, indicating the presence of a suite of acetyltransferases with differing specificities that complete the biosynthesis of the diverse array of compounds found in the plant. wsu.edu The unique substitution pattern of this compound is a direct result of the regioselective nature of these uncharacterized oxidative and acetylating enzymes.

Proposed Hydroxylation and Methylation Events in this compound Formation

This compound is understood to originate from the same biosynthetic pathway as the more abundant Salvinorin A. benchchem.com The biosynthesis is believed to commence with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is first cyclized into the neoclerodane scaffold. nih.gov Following the formation of early-stage intermediates, the pathway likely proceeds through hardwickiic acid. nih.govbiorxiv.org

The proposed formation of this compound from hardwickiic acid involves a series of specific tailoring reactions. These late-stage modifications are crucial for generating the final structure of the molecule. The proposed sequence involves hydroxylation events at the C1 and C17 positions of the diterpenoid core, along with a methylation step at the C18 carboxyl group. biorxiv.org However, the precise order of these hydroxylation and methylation reactions has not been definitively established and remains an area of active research. biorxiv.org One study strongly suggests that the methylation of the C-18 carboxylic acid group occurs at an early stage of the pathway. thieme-connect.com This was based on the successful methylation of precursors like hardwickiic acid by a specific enzyme, while more complex, oxygenated substrates were not modified. thieme-connect.com

Pathway Engineering Approaches for Biosynthetic Production

The complexity of total chemical synthesis and the low yields from plant extraction make biosynthetic production a desirable alternative for obtaining this compound and related compounds. benchchem.comnih.govelectricveg.com Pathway engineering, which involves the heterologous expression of biosynthetic genes in microbial hosts, is a primary focus of this effort.

A foundational step in this direction has been achieved with the successful expression of the S. divinorum SdKPS gene in E. coli. benchchem.com This resulted in the microbial production of the precursor (–)-kolavenol, demonstrating the feasibility of transferring the early part of the pathway into a heterologous system. However, the yields were low, at approximately 1.2 mg/L under optimized conditions. benchchem.com

Chemical Synthesis and Derivatization Approaches

Semi-Synthesis from Precursors

Semi-synthesis, which modifies a readily available natural product, is a more direct and efficient route to obtaining Divinatorin B and its analogs compared to total synthesis. bu.edu

Utilization of Salvinorin B as a Starting Material

The most common and practical approach to this compound is through the semi-synthesis starting from Salvinorin B. benchchem.com Salvinorin B is a natural analog and a hydrolysis product of Salvinorin A, the principal psychoactive compound in Salvia divinorum. bu.edunih.gov Salvinorin B is an ideal precursor because it already contains the complete and stereochemically correct neoclerodane skeleton. The primary difference between Salvinorin B and many of its derivatives, including this compound, lies in the functional groups attached to this core, particularly at the C2 position. bu.edunih.gov This allows chemists to focus on selectively modifying this position without the arduous task of constructing the complex ring system from scratch.

Specific Coupling and Deprotection Reactions (e.g., EDCI/DMAP, TBAF-mediated)

The conversion of Salvinorin B to this compound and other analogs involves specific, high-yield chemical reactions. A key transformation is the esterification or acylation at the C2 hydroxyl group. This is commonly achieved using coupling reagents.

EDCI/DMAP-mediated Coupling : This method is frequently used to form an ester linkage at the C2 position. benchchem.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates a carboxylic acid, making it susceptible to nucleophilic attack. nih.govresearchgate.net 4-Dimethylaminopyridine (DMAP) serves as a highly effective acylation catalyst, which reacts with the activated acid to form a highly reactive acyliminium intermediate. nih.govresearchgate.net This intermediate then readily reacts with the C2 alcohol of Salvinorin B to form the desired ester. This combination is effective even for coupling sterically hindered alcohols or electron-deficient carboxylic acids. nih.gov

TBAF-mediated Deprotection : In multi-step syntheses of complex analogs, protecting groups are often necessary to mask reactive functional groups. nih.gov For instance, if a carboxylic acid used in the coupling reaction contains a hydroxyl group elsewhere on its structure, that hydroxyl group might be protected as a silyl (B83357) ether (e.g., a TBS or TES ether). After the coupling reaction is complete, this silyl ether must be removed. Tetra-n-butylammonium fluoride (B91410) (TBAF) is the standard reagent for this deprotection step. nih.govacs.org It selectively cleaves the silicon-oxygen bond, liberating the hydroxyl group without disturbing the newly formed ester linkage or other sensitive parts of the this compound scaffold. nih.govresearchgate.net However, care must be taken as TBAF can sometimes lead to side reactions, such as epimerization at the C8 position, especially under non-buffered conditions. nih.gov

Yield Optimization and Purity Assessment in Semi-Synthetic Routes

Maximizing the efficiency of the semi-synthetic route is crucial. Yields for the semi-synthesis of this compound and its analogs are reported to be in the range of 40–60%. benchchem.com Optimization strategies often focus on reaction conditions such as solvent, temperature, and reagent stoichiometry to maximize product formation and minimize side reactions. nih.govnumberanalytics.com

Purity assessment is a critical final step to ensure the synthesized compound is free of starting materials, reagents, and byproducts. The following methods are standard:

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly using C18 reverse-phase columns, is a primary tool for assessing the purity of this compound. benchchem.com It is used to separate the final product from any remaining Salvinorin B or other impurities, allowing for purification to greater than 95% purity. benchchem.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized molecule. nih.govpurity-iq.com By analyzing the chemical shifts, coupling constants, and integration of the peaks, chemists can verify that the desired chemical modifications have occurred and that the core structure remains intact.

Mass Spectrometry (MS) : MS provides the molecular weight of the compound, confirming its elemental composition and providing further evidence of a successful synthesis.

| Parameter | Description | Typical Values / Methods | Reference |

|---|---|---|---|

| Starting Material | Natural precursor containing the core chemical scaffold. | Salvinorin B | benchchem.com |

| Key Reaction | Coupling of a side chain to the C2-hydroxyl group. | EDCI/DMAP-mediated esterification | benchchem.com |

| Typical Yield | Overall efficiency of the semi-synthetic conversion. | 40–60% | benchchem.com |

| Purification Method | Isolation of the final product from the reaction mixture. | Reverse-phase HPLC | benchchem.com |

| Purity Level | Assessed purity of the final analytical standard. | >95% | benchchem.com |

| Structural Verification | Techniques used to confirm the chemical structure. | NMR, Mass Spectrometry | nih.govpurity-iq.com |

Challenges and Strategies in Total Synthesis

The total synthesis of salvinorin-type molecules like this compound, creating them from simple precursors, is a formidable undertaking that remains largely underexplored for this compound itself but is well-documented for the parent compound, Salvinorin A. nih.govbenchchem.com The challenges faced in the synthesis of Salvinorin A are directly applicable to this compound due to their shared core structure.

Stereochemical Complexity and Decalin Core Construction

The primary challenge in the total synthesis of this compound lies in its complex three-dimensional architecture. The molecule features a trans-fused decalin (a bicyclic system of two fused six-membered rings) and a total of seven stereocenters. nih.govresearchgate.net The precise arrangement of these stereocenters is critical.

Constructing the trans-decalin core is a major hurdle. ohiolink.edupsu.edu One of the most powerful strategies employed is the intramolecular Diels-Alder (IMDA) reaction. nih.govacs.orgnih.gov This reaction can, in a single step, form the fused ring system and set multiple stereocenters simultaneously. nih.govresearchgate.net However, achieving the desired trans-fusion with high selectivity can be difficult. Alternative strategies include cationic cyclizations and Michael additions to form the ring system. psu.eduresearchgate.netorganic-chemistry.org

Diastereoselectivity and Intermediate Instability Considerations

Another significant issue is the instability of the molecular scaffold and its synthetic intermediates. nih.gov

C8 Epimerization : The stereocenter at the C8 position is notoriously prone to epimerization (inversion of its stereochemistry) under even mildly basic or acidic conditions. nih.govacs.org This can convert the desired product into a less active isomer, complicating purification and reducing yields. nih.gov Synthetic routes must therefore employ mild reaction conditions to avoid this unwanted transformation.

Intermediate Instability : Aldehyde intermediates, which are common precursors in these syntheses, can be unstable on silica (B1680970) gel used for chromatography, leading to degradation and low recovery. tdl.org Furthermore, the furan (B31954) ring present in this compound is susceptible to oxidation, requiring careful handling throughout the synthetic sequence. nih.gov Strategies to overcome these issues include deleting problematic functional groups (like the C20 methyl group in some analog syntheses) to stabilize intermediates or using reaction sequences that avoid harsh conditions. acs.orgnih.govgoogle.com

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound, a neoclerodane diterpene found in Salvia divinorum, are primarily driven by the need to understand its structure-activity relationships (SAR). scribd.com While total synthesis of the complex this compound structure is challenging and remains largely unexplored, semi-synthesis starting from more abundant natural precursors like Salvinorin A or Salvinorin B is a more common and efficient approach. benchchem.com These synthetic efforts aim to create novel compounds with modified properties by systematically altering the functional groups of the parent molecule. nih.govbu.edu

Exploration of Functional Group Modifications

Modifications of the chemically accessible functional groups on the neoclerodane skeleton are a primary strategy in the development of this compound analogues. nih.gov Research has focused on several key positions, including the C-2 acetate (B1210297) group, the C-4 methyl ester, and the furan ring, to probe their influence on biological activity. nih.govbu.edu

The C-2 position, in particular, has been a major focus for modification. bu.edu The semi-synthesis of this compound itself involves the hydrolysis of the C-2 acetate of Salvinorin A to an alcohol, a functional group that serves as a handle for further derivatization. maps.org For instance, coupling reactions can be used to introduce new substituents at this position. A common method is the EDCI/DMAP-mediated coupling, which allows for the introduction of various carboxylic acids to form new esters. benchchem.com

Examples of functional group modifications at the C-2 position include:

Esterification: Replacement of the original acetate or the hydroxyl group with different ester functionalities. An interesting example from the broader class of salvinorins is the replacement of the 2α-acetate with a 2α-benzoate. nih.gov

Etherification: Introduction of ether linkages, such as methoxymethyl ether and ethoxymethyl ether groups at the C-2 position, has been shown in related compounds to significantly enhance potency. bu.edu

Aromatic and Phenolic Groups: The introduction of aromatic rings, including those with hydroxyl groups, has been explored. For example, analogues with 3-hydroxyphenyl and 4-hydroxyphenyl groups at the C-2 position have been synthesized. benchchem.com

Modifications at other sites have also been investigated in the parent salvinorin scaffold. Removal of the C-1 carbonyl group or reduction of the C-4 ester to an alcohol generally leads to a decrease or loss of activity. nih.gov Similarly, modifications to the furan ring at C-17 often have a negative impact on affinity. nih.gov

| Compound | R Group (at C-2) | MOR EC50 (nM) | KOR EC50 (nM) |

|---|---|---|---|

| 5 | 3-Pyridinyl | 3.2 ± 0.8 | >10,000 |

| 19 | 3-OH-C6H4 | 1.3 ± 0.3 | >10,000 |

| 20 | 4-OH-C6H4 | 0.83 ± 0.04 | >10,000 |

Incorporation of Heterocyclic Derivatives

The incorporation of heterocyclic moieties is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. rasayanjournal.co.innih.gov Heterocyclic compounds, which contain atoms of at least two different elements in their rings, offer a wide range of structural diversity and potential for specific molecular interactions. rasayanjournal.co.inrdd.edu.iq Nitrogen-containing heterocycles like pyridine (B92270), pyrazole, and indole (B1671886) are common scaffolds in drug design. rasayanjournal.co.in

In the context of this compound analogues, the introduction of heterocyclic groups has been explored as a means to create novel derivatives. A key example is the synthesis of a C-2 analogue featuring a 3-pyridinyl group. benchchem.com This was achieved through a semi-synthetic route from Salvinorin B, where 3-pyridinyl carboxylic acid was coupled to the C-2 hydroxyl group. benchchem.com The synthesis of such derivatives often involves standard coupling reactions or multi-component reactions that allow for the efficient construction of these complex molecules. nih.govmdpi.com The rationale for incorporating rings like pyridine is to introduce new potential interaction points, such as hydrogen bond acceptors (the nitrogen atom), and to alter the electronic and steric profile of the molecule. ashp.org

The synthesis of heterocyclic derivatives can be challenging, but modern methods, including microwave-assisted synthesis, have been shown to accelerate these reactions and improve yields for various heterocyclic systems like pyrimidines, pyridines, and imidazoles. cem.com

Probing Hydrogen Bond Capabilities in Analog Design

The design of this compound analogues involves a careful consideration of hydrogen bonding potential. The introduction of functional groups capable of forming hydrogen bonds is a key strategy. mdpi.com For example, the synthesis of analogues with phenolic hydroxyl groups (e.g., 3-OH-C6H4 and 4-OH-C6H4) at the C-2 position introduces new sites for hydrogen bonding. benchchem.com These hydroxyl groups can interact with amino acid residues in a receptor binding pocket, potentially enhancing binding affinity or selectivity. ashp.org

Computational methods are often employed to predict the strength and geometry of potential hydrogen bonds. rowansci.com Visualizing the electron density of a molecule can help identify regions that are likely to participate in hydrogen bonding and can even reveal how these interactions might stabilize a particular conformation of the molecule or a drug-receptor complex. wuxiapptec.com By systematically modifying the HBD and HBA capabilities of the this compound scaffold—for instance, by converting esters to amides or introducing heterocyclic rings with nitrogen or oxygen atoms—researchers can fine-tune the molecule's interaction profile. mdpi.comrsc.org The strategic placement of these groups aims to create a network of favorable interactions that can lead to improved pharmacological properties. rsc.org

Spectroscopic Characterization and Advanced Analytical Methodologies

Chromatographic Techniques for Analysis and Quantification

Chromatography is a fundamental tool for separating Divinatorin B from the complex mixture of compounds present in Salvia divinorum extracts. The choice of technique depends on the required resolution, sensitivity, and analytical speed.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. benchchem.com Reversed-phase HPLC, typically employing a C18 column, is effective for separating this compound from other diterpenoids. benchchem.com The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water. benchchem.com This methodology allows for the achievement of high purity (>95%) for analytical standards. benchchem.com However, a significant challenge in HPLC-based separation is the potential co-elution of this compound with Divinatorin A, which necessitates carefully optimized solvent ratios for effective resolution. benchchem.com For complex samples, such as plant extracts, HPLC analysis can be affected by matrix effects, where other extracted compounds interfere with the quantification of the target analyte. bu.edu

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | benchchem.com |

| Mobile Phase | Acetonitrile/Water Gradient | benchchem.com |

| Purity Achieved | >95% | benchchem.com |

| Key Challenge | Co-elution with Divinatorin A | benchchem.com |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. austinpublishinggroup.com This is achieved by using columns with smaller particle sizes (typically <2 µm). austinpublishinggroup.com For this compound, UPLC analysis employing a BEH C18 column (1.7 µm) with an acetonitrile/water gradient has been shown to be effective. benchchem.com Under these conditions, this compound has a reported retention time of 6.8 minutes. benchchem.com The enhanced resolving power of UPLC is particularly beneficial for separating structurally similar compounds within complex matrices. austinpublishinggroup.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | BEH C18 (1.7 µm) | benchchem.com |

| Mobile Phase | Acetonitrile/Water Gradient | benchchem.com |

| Retention Time | 6.8 minutes | benchchem.com |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound and other related compounds in Salvia divinorum extracts. oup.comwikipedia.org The separation is typically performed on silica (B1680970) gel plates. oup.com A common mobile phase for developing the plates is a mixture of ethyl acetate (B1210297) and hexanes (1:1 v/v). oup.com To visualize the separated compounds, a vanillin-sulfuric acid reagent is often used, which imparts a pinkish-purple color to salvinorins upon heating. oup.com TLC is particularly useful for monitoring the progress of extraction and purification processes. oup.com Furthermore, TLC can be coupled with mass spectrometry for more definitive identification of the separated compounds. nih.gov

Mass Spectrometry for Structural Confirmation and Detection

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a chemical fingerprint.

Tandem mass spectrometry (MS/MS or MSn) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This technique is crucial for unequivocally identifying this compound, especially when co-eluting with isomers. maps.org

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) combines a quadrupole analyzer with a time-of-flight analyzer, offering high mass accuracy and resolution. wikipedia.org For this compound, Q-TOF-MS analysis confirms its identity through the detection of the protonated molecule [M+H]+ at an m/z of 433.2095 and its characteristic fragmentation patterns. benchchem.com

Electrospray Ionization Ion Trap Mass Spectrometry (ESI-IT-MSn) allows for multiple stages of fragmentation (MSn), providing in-depth structural analysis. maps.org this compound is typically analyzed in the positive ion mode using ESI. maps.org The fragmentation of the precursor ion can be studied across several stages (e.g., MS2, MS3) to elucidate the connectivity of the molecule. maps.org For instance, in one study, the MS2 analysis of this compound was conducted with a collision energy of 25%. maps.org

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Findings | Reference |

|---|---|---|---|---|

| Q-TOF-MS | Positive | 433.2095 [M+H]+ | Confirms molecular identity and fragmentation. | benchchem.com |

| ESI-IT-MSn | Positive | Not specified | Provides detailed structural information through multiple fragmentation stages. | maps.org |

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of compounds on a surface with minimal to no sample preparation. wikipedia.org This method has been successfully applied to the direct analysis of intact Salvia divinorum leaves. nih.gov DESI-MS can detect this compound along with other salvinorins directly from the plant material. nih.govacs.org The technique can also be coupled with TLC, where the separated spots on the TLC plate are directly analyzed by DESI-MS for identification. nih.gov This combination provides a rapid and powerful tool for screening natural products. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sigmaaldrich.com In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components as it travels through a long, thin capillary column. github.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be used for identification. nih.gov

While specific GC-MS electron ionization (EI) fragmentation data for this compound is not extensively detailed in publicly available literature, analysis by other ionization methods like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) provides insight into its mass spectrometric behavior. In positive ion mode ESI, this compound is typically observed as a protonated molecule [M+H]⁺. numberanalytics.com Tandem mass spectrometry (MS/MS or MSⁿ) experiments can be performed on this precursor ion to induce fragmentation, yielding product ions that are characteristic of the molecule's structure. For instance, studies using liquid chromatography-ion trap mass spectrometry have identified the protonated molecule of this compound at an m/z of 363. numberanalytics.com Collision-induced dissociation of this ion can lead to further fragmentation, providing structural information. numberanalytics.com

In MALDI imaging mass spectrometry, this compound has been identified as its potassium adduct [M+K]⁺. frontiersin.org The high-resolution mass spectrometry data allows for the determination of the elemental composition with high accuracy.

Table 1: Observed Mass Spectrometry Ions for this compound

| Ion Species | Ionization Mode | Observed m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | ESI | 363 | Protonated molecule. numberanalytics.com |

This interactive table summarizes key mass-to-charge ratios observed for this compound using different mass spectrometry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of organic molecules like this compound. numberanalytics.comorganicchemistrydata.org It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. numberanalytics.comscribd.com

The complete assignment of the molecular structure of this compound requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers (integration). oregonstate.eduwikipedia.orgmdpi.com

¹³C NMR: Shows signals for each unique carbon atom in the molecule, revealing the total number of carbons and their electronic environment. nih.govwikipedia.orgnih.gov

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. Correlation Spectroscopy (COSY) shows proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds. These are crucial for assembling the molecular fragments into a complete structure. organicchemistrydata.org

Ultraviolet-Visible (UV/Vis) Spectroscopy Applications

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. mdpi.comlibretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org The technique is particularly useful for detecting molecules containing chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-electron systems. mdpi.com

Specific UV/Vis absorption data, such as the wavelength of maximum absorbance (λmax), for this compound is not detailed in the available search results. However, the application of UV/Vis spectroscopy to the broader class of neoclerodane diterpenoids provides insight into its likely spectral characteristics. Neoclerodane diterpenoids that contain α,β-unsaturated carbonyl systems or other conjugated double bonds are expected to show characteristic absorption maxima in the UV region. researchgate.netcarlroth.com For example, related compounds with α,β-unsaturated ketone functionalities have been reported to exhibit a λmax around 240 nm. researchgate.net The presence and extent of conjugation in a molecule directly influence the λmax; larger conjugated systems absorb at longer wavelengths. Therefore, UV/Vis spectroscopy can serve as a preliminary, non-destructive method to indicate the presence of certain structural motifs within this compound and related compounds. mdpi.com

Analytical Method Validation for this compound and Related Compounds

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. organicchemistrydata.org For quantitative analysis of this compound, method validation ensures that the results are reliable, reproducible, and accurate. organicchemistrydata.org While comprehensive validation studies specifically for this compound are not detailed in the search results, protocols for the closely related and co-occurring compound, Salvinorin A, provide a strong framework for the necessary validation parameters. mdpi.comcarlroth.com These parameters are defined by guidelines from bodies like the International Council for Harmonisation (ICH). github.com

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples spiked with a known amount of the analyte (e.g., this compound) and is reported as percent recovery. For bioanalytical methods, accuracy is typically evaluated at multiple concentration levels (e.g., low, medium, and high quality control samples). sigmaaldrich.com

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually reported as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and is evaluated by the correlation coefficient (r or r²) of the resulting calibration curve. carlroth.com

Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.

Table 2: Representative Validation Parameters for Salvinorin A Analysis

| Parameter | Typical Specification/Finding |

|---|---|

| Linearity (Range) | 5.0 - 100 ng/mL mdpi.comcarlroth.com |

| Correlation Coefficient (r²) | > 0.99 carlroth.com |

| Accuracy (% Recovery) | Within ±15% of nominal value (±20% at LLOQ) sigmaaldrich.com |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) carlroth.com |

This interactive table shows typical validation parameters from methods developed for Salvinorin A, which would be analogous for a this compound assay.

Selectivity (or Specificity) is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. mdpi.comcarlroth.com

Sensitivity of an analytical method is a measure of its ability to discriminate between small differences in analyte concentration. It is often defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. github.com

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. github.com For Salvinorin A, validated methods have achieved an LOQ of 5.0 ng/mL in biological matrices. mdpi.comcarlroth.com

Preclinical Pharmacological Characterization in Research Models

Receptor Interaction Profiling

The initial characterization of a novel compound involves determining its binding affinity and selectivity for various receptors.

Kappa Opioid Receptor (KOR) Binding Affinity Studies

Research has shown that Divinatorin B, like other diterpenoids from Salvia divinorum such as salvinorin B, divinatorin D, and divinatorin E, is a kappa opioid receptor (KOR) agonist. nih.gov Binding affinity studies, which measure how strongly a compound binds to a receptor, have been conducted to quantify this interaction. The binding affinity is often expressed as the inhibition constant (Ki), with lower values indicating a stronger binding affinity.

Evaluation of Interactions with Other Opioid Receptor Subtypes (e.g., MOR, DOP)

While showing affinity for the KOR, the selectivity of this compound for other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR), has also been evaluated. elifesciences.org Understanding the selectivity profile is crucial as it can predict the potential for a broader or more targeted pharmacological effect. For instance, some analogs of salvinorin A have demonstrated the ability to interact with the MOR, highlighting the potential for modifications to the neoclerodane scaffold to alter receptor selectivity. maps.org

Comparative Analysis of this compound Binding to Other Diterpenoids

The binding affinity of this compound at the KOR has been compared to that of other naturally occurring diterpenoids from Salvia divinorum. For example, salvinorin A is a potent KOR agonist, while its deacetylated metabolite, salvinorin B, is inactive at this receptor. maps.org Other related compounds, such as divinatorin D and E, also exhibit binding to the KOR, with Ki values reported to be in the range of 65 to 418 nM. nih.gov The removal of the C-ring lactone in divinatorins D and E results in a decreased affinity for the KOR when compared to salvinorin A. mdpi.com

Table 1: Comparative KOR Binding Affinities of Salvia divinorum Diterpenoids

| Compound | KOR Binding Affinity (Ki) |

|---|---|

| Salvinorin A | Potent Agonist |

| Salvinorin B | Inactive |

| Divinatorin D | 230 nM mdpi.com |

In Vitro Pharmacological Investigations

Following binding studies, in vitro assays are employed to determine the functional activity of a compound at its target receptor.

Cell-Based Assay Systems for Receptor Activation and Functional Activity

Cell-based assays are fundamental in determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect. nih.gov These assays can be performed in cells that naturally express the receptor of interest or in cell lines that have been engineered to express a specific receptor, such as Chinese hamster ovary (CHO) cells. d-nb.info Functional parameters like the half-maximal effective concentration (EC50), which indicates the concentration of a compound that produces 50% of its maximal effect, and the maximum efficacy (Emax) are determined through these assays. nih.gov For opioid receptors, common functional assays include measuring the inhibition of adenylyl cyclase or quantifying the binding of [³⁵S]GTPγS, which is an indicator of G-protein activation upon receptor agonism. mdpi.com

Multi-Omics Approaches for Mechanism of Action Elucidation

To gain a more comprehensive understanding of a compound's mechanism of action, multi-omics approaches can be utilized. nih.gov These methods involve the large-scale analysis of various biological molecules, such as genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics). researchgate.net By observing the global changes within a cell or organism following exposure to a compound, researchers can identify the signaling pathways and molecular networks that are affected. frontiersin.org For a compound like this compound, multi-omics could reveal downstream signaling events following KOR activation and help to identify potential off-target effects or novel mechanisms of action. benchchem.com

Transcriptomic Analyses (e.g., RNA-seq)

There is currently no publicly available scientific literature detailing transcriptomic analyses, such as RNA sequencing (RNA-seq), conducted specifically on this compound. RNA-seq is a powerful technique used to study the transcriptome, providing insights into differential gene expression and the biological pathways affected by a compound. rosalind.biouab.edu Such studies would be instrumental in elucidating the molecular mechanisms of this compound by identifying which genes are up- or down-regulated in its presence. nih.govelifesciences.orgsdstate.edu However, at present, the scientific community has not published research of this nature for this compound.

Proteomic Studies (e.g., SILAC, TMT labeling)

Similarly, there is a lack of published proteomic studies for this compound using methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or Tandem Mass Tag (TMT) labeling. blogspot.comcreative-proteomics.com These advanced proteomic techniques allow for the quantitative analysis of protein expression and post-translational modifications, offering a deeper understanding of a compound's cellular impact. nih.govnih.govthermofisher.com While these methods are well-established for characterizing other compounds, their application to this compound has not been reported in the accessible scientific literature.

CRISPR Screening for Target Pathway Identification

CRISPR-based screening is a revolutionary genetic tool for identifying the genes and pathways that are essential for a compound's mechanism of action. nih.govcd-genomics.comox.ac.uk By systematically knocking out genes, researchers can pinpoint which ones are critical for a cellular response to a drug. biorxiv.org Despite its potential, there are no published studies that have employed CRISPR screening to identify the target pathways of this compound.

Orthogonal Assays for Validation of Molecular Interactions

Orthogonal assays are crucial for validating the hits from primary screens and confirming the direct interaction between a compound and its biological target, thereby reducing the likelihood of false positives. creative-biolabs.com These assays utilize different technologies or formats to corroborate initial findings. evotec.com While the general principle of using orthogonal assays is a standard in drug discovery, specific examples of their application in the validation of this compound's molecular interactions are not detailed in the available literature. For its parent compound, Salvinorin A, various in vitro binding and functional assays have been used to confirm its activity at the kappa-opioid receptor (KOR). nih.gov It is plausible that similar biophysical and biochemical assays would be employed for this compound, but specific data is not available.

| Assay Type | Purpose | Application to this compound |

| Radioligand Binding Assays | To determine the affinity of a compound for a specific receptor. | While this compound is known to have a lower affinity for the KOR compared to Salvinorin A, specific binding assay data is limited. nih.gov |

| Functional Assays (e.g., [³⁵S]GTPγS) | To measure the functional consequence of receptor binding, such as G-protein activation. | No specific [³⁵S]GTPγS functional assay data for this compound is readily available. |

| Surface Plasmon Resonance (SPR) | To study biomolecular interactions in real-time without the need for labels. creative-biolabs.com | There are no published SPR studies for this compound. |

| X-ray Crystallography | To determine the three-dimensional structure of a compound bound to its target. creative-biolabs.com | The crystal structure of this compound bound to a receptor has not been published. |

G-Protein Activation Bias Studies in Relevant Cell Lines

G-protein activation bias refers to the ability of a ligand to preferentially activate one G-protein signaling pathway over another, or to favor G-protein signaling over β-arrestin recruitment. nih.govnih.gov This phenomenon is of significant interest in drug development as it may lead to therapies with improved side-effect profiles. chemrxiv.org Studies on Salvinorin A analogs have revealed that modifications to the core structure can induce G-protein bias at the KOR. researchgate.net For instance, some analogs have been shown to be G-protein biased agonists, which could potentially translate to reduced aversive effects. researchgate.net However, specific studies examining the G-protein activation bias of this compound have not been published. Research in this area would be necessary to understand if this compound exhibits any signaling bias at the KOR or other potential targets.

In Vivo Preclinical Models (Animal Studies)

Experimental Designs and Standardized Protocols for Pharmacological Assessment

There is a notable absence of published in vivo studies specifically investigating the pharmacological effects of this compound in animal models. scribd.com While general principles of experimental design in animal trials are well-established to ensure the validity and reproducibility of findings, their specific application to this compound is not documented. elsevier.comnih.govresearchgate.net

For its parent compound, Salvinorin A, in vivo studies in rodents have been conducted to assess its effects on pain, mood, and locomotion. maps.orgd-nb.info These studies typically involve standardized protocols with control groups to minimize variability. benchchem.com However, similar comprehensive in vivo characterization for this compound is not available in the scientific literature.

Evaluation in Specific Animal Models Relevant to Central Nervous System Research

A comprehensive review of published scientific literature reveals a significant gap in the in vivo characterization of this compound in animal models relevant to central nervous system (CNS) research. While methods for assessing the CNS effects of novel compounds in rodents and other preclinical models are well-established, there are no specific studies available that document the application of these models to evaluate this compound. researchgate.netnih.gov

Research on Salvia divinorum's constituents has predominantly focused on Salvinorin A, which is a potent and selective kappa-opioid receptor (KOR) agonist. nih.govd-nb.info Other related diterpenes, such as Divinatorin D and Divinatorin E, have been shown to have a reduced affinity for the KOR compared to Salvinorin A in in vitro binding assays. acs.orgnih.gov However, specific in vivo studies characterizing the CNS profile of this compound, including its ability to cross the blood-brain barrier and interact with CNS targets to produce functional effects, have not been reported in the available literature.

Assessment of Behavioral Pharmacological Endpoints (e.g., Antinociception, Motor Activity, Thermoregulation)

Consistent with the lack of general CNS evaluation, there is no specific preclinical data on the effects of this compound on key behavioral and physiological endpoints in animal models.

Antinociception: There are no published in vivo studies assessing the potential antinociceptive (pain-relieving) effects of this compound. Standard animal models of nociception, such as the hot plate or tail-flick tests, which are used to characterize the analgesic properties of other KOR agonists like Salvinorin A, have not been reported in the context of this compound. acs.orgresearchgate.net

Motor Activity: The effect of this compound on motor function remains uncharacterized. Preclinical tests used to evaluate motor coordination, sedation, or changes in spontaneous locomotor activity, such as the rotarod test or open-field test, have not been documented in studies involving the administration of this compound to animal models. researchgate.netnih.gov In contrast, Salvinorin A has been shown to induce sedation and motor incoordination in animal studies. maps.org

Thermoregulation: The influence of this compound on thermoregulation, including potential hyperthermic or hypothermic effects, has not been investigated in preclinical models. The standard method of measuring core body temperature in rodents following compound administration has not been applied to characterize this compound. wikipedia.org For context, other KOR agonists, including Salvinorin A, are known to produce hypothermic effects in mice. maps.org

Due to the absence of published research data, no data tables on the behavioral pharmacological endpoints of this compound can be provided.

Structure Activity Relationship Sar Studies of Divinatorin B and Its Analogues

Identification of Key Structural Features for Biological Activity

SAR studies have illuminated several structural moieties within the neoclerodane diterpene scaffold of Divinatorin B and its analogues that are crucial for biological activity. These studies primarily revolve around modifications of Salvinorin A, providing a framework for understanding the activity of related compounds like this compound.

The Furan (B31954) Ring: The furan ring at the C-12 position is considered essential for high-affinity KOR binding. scribd.com Its removal leads to a complete loss of activity, while hydrogenation of the furan ring results in a significant decrease in binding affinity. d-nb.inforesearchgate.net Modifications to this ring, such as replacing it with other heterocycles, have generally resulted in reduced efficacy at opioid receptors. researchgate.net

The C-2 Position: The substituent at the C-2 position is a critical determinant of both affinity and potency. This compound, with its hydroxyl group at C-2, is significantly less active at KOR compared to Salvinorin A, which possesses an acetoxy group. nih.govacs.org This highlights the importance of the C-2 substituent's size, polarity, and potential for hydrogen bonding in receptor interactions. researchgate.net The introduction of various functional groups at this position, including ethers, esters, and carbamates, has led to a wide range of pharmacological profiles, from potent KOR agonists to the first non-nitrogenous mu-opioid receptor (MOR) agonists. d-nb.infofrontiersin.org

The C-4 Methyl Ester: The methyl ester at the C-4 position is another key feature for maintaining biological activity. Transformation of this ester into bulkier alkyl esters, a carboxylic acid, or an aldehyde results in a dramatic loss of affinity for KOR. acs.orgnih.gov

The C-1 Carbonyl Group: The ketone at the C-1 position also contributes to the molecule's activity. Its removal has been shown to cause a reduction in KOR affinity and can shift the pharmacological profile from full agonism towards antagonism. nih.govmdpi.com

Impact of Specific Substitutions on Receptor Affinity and Potency

Systematic modifications of the Salvinorin A/B scaffold have yielded a detailed understanding of how specific substitutions influence interactions with opioid receptors. This compound (also known as Salvinorin B) serves as a fundamental template for many of these semi-synthetic analogues.

Removal of the C-2 acetate (B1210297) from Salvinorin A to yield this compound results in a product that is largely devoid of affinity for KOR, MOR, and delta-opioid (DOP) receptors. nih.gov However, using this compound as a precursor allows for the introduction of new functionalities at the C-2 position, leading to analogues with restored or even enhanced and altered pharmacological profiles.

For instance, replacing the hydroxyl group of this compound with a methoxymethyl (MOM) ether created an analogue (MOM-Salvinorin B) with significantly improved affinity and potency at the KOR, being nearly seven times more potent than Salvinorin A in some functional assays. frontiersin.orgnih.gov This enhancement is attributed to favorable interactions of the additional oxygen atom within the receptor's binding pocket. frontiersin.org Similarly, an ethoxymethyl ether of this compound also displayed higher KOR binding affinity and potency. frontiersin.org

Conversely, introducing bulky alkyl esters at C-2 leads to a loss in KOR affinity. frontiersin.org A significant shift in selectivity was achieved by introducing a benzoyl group at C-2 of this compound, creating Herkinorin. This compound showed a decreased affinity for KOR but a notable increase in affinity for the MOR, becoming one of the first non-nitrogenous MOR ligands. acs.orgd-nb.info

The following table summarizes the impact of various substitutions on receptor binding affinity (Ki) and potency (EC50), primarily using Salvinorin A as a reference.

| Compound/Analogue | Modification from Salvinorin A/B | KOR Ki (nM) | MOR Ki (nM) | KOR EC50 (nM) | Reference |

| Salvinorin A | Reference compound (C-2 OAc) | 1.9 - 18 | >1000 - >10,000 | 0.4 - 40 | researchgate.netnih.govresearchgate.net |

| This compound | C-2 OH (hydrolysis of acetate) | >10,000 | >10,000 | - | nih.gov |

| MOM-Salvinorin B | C-2 OCH₂OCH₃ (from this compound) | 0.4 - 0.6 | - | 0.4 - 0.6 | frontiersin.orgnih.gov |

| Ethoxymethyl-Salvinorin B | C-2 OCH₂OCH₂CH₃ (from this compound) | 0.32 | - | 0.14 | frontiersin.org |

| Herkinorin | C-2 Benzoyl (from this compound) | 90 | 12 | 1320 | acs.orgfrontiersin.org |

| Divinatorin D | C-ring opened, C-2 OH, C-1 OAc | 230 | - | - | nih.govnih.gov |

| Divinatorin E | C-ring opened, C-2 OH, C-1 keto | 418 | - | - | nih.govnih.gov |

| Salvinorin C | C-1 OAc, C-2 OAc | 1022 | - | - | nih.govnih.gov |

Note: Ki and EC50 values can vary between studies due to different experimental conditions.

Rational Design Principles for Modulating Pharmacological Profiles

The SAR data gathered from this compound and its analogues have enabled the formulation of rational design principles to create molecules with specific pharmacological profiles, such as enhanced potency, improved metabolic stability, or altered receptor selectivity.

One key strategy is the modification of the C-2 position to overcome the metabolic lability of Salvinorin A, which is rapidly hydrolyzed by esterases to the inactive this compound. d-nb.info Replacing the ester group with more stable ether linkages, as seen in MOM-Salvinorin B, not only enhances potency but also increases the duration of action. nih.gov

Another design principle involves conformational restriction. It has been hypothesized that flexible groups at the C-2 position can adopt various conformations when interacting with the KOR. nih.gov By introducing conformationally restricted substituents, such as the β-tetrahydropyranyl ether of this compound, researchers aim to lock the molecule into a more favorable binding conformation, although this particular modification led to only minor changes in binding affinity. frontiersin.orgnih.gov

Bioisosteric replacement is another powerful tool. The furan ring, for example, has been replaced with other heterocycles like thiophene, which resulted in an analogue with slightly lower affinity and activity. accurateclinic.com The introduction of an oxadiazole at this position led to the discovery of the first neoclerodane with KOR antagonist activity. researchgate.netnih.gov These studies demonstrate that subtle electronic and steric changes can flip the pharmacological activity from agonism to antagonism.

Furthermore, the design of biased agonists—ligands that preferentially activate one signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment)—is a cutting-edge area. Analogues derived from the this compound scaffold have been identified that show bias for G-protein signaling over β-arrestin pathways, which could potentially lead to therapeutics with fewer side effects. acs.org

Computational and In Silico Methods in SAR Analysis

Computational chemistry provides powerful tools to complement experimental SAR studies, offering insights into the molecular interactions that govern the activity of this compound and its analogues. servireach.com These methods help in understanding the three-dimensional (3D) aspects of SAR and in prioritizing new molecules for synthesis. researchgate.net

Comparative Molecular Field Analysis (CoMFA) is one such technique that has been applied to Salvinorin A analogues. CoMFA models can identify regions around the molecule where steric bulk or specific electrostatic properties (positive or negative charges) are favorable or unfavorable for receptor binding. nih.gov These models have helped explain, for example, why certain C-2 derivatives exhibit enhanced binding affinity by showing favorable interactions with electronegative atoms at this position. nih.gov

Machine learning (ML) and artificial intelligence (AI) are increasingly used in drug discovery to predict the biological activity of novel compounds. nih.gov For a series of compounds like the Divinatorin analogues, ML models can be trained on existing experimental data (e.g., binding affinities, functional potencies). youtube.com These trained models, such as Random Forest Classifiers or Support Vector Machines, can then predict the activity of new, unsynthesized analogues based on their structural features (molecular descriptors). nih.govnih.gov This approach can accelerate the discovery of potent and selective ligands by focusing synthetic efforts on the most promising candidates identified by the algorithm. business.gov.au

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as the KOR. plos.orgfrontiersin.org This process can be ligand-based or structure-based.

Ligand-based virtual screening uses the structure of a known active ligand, like a potent this compound analogue, to find other molecules in a database with similar shapes and chemical features (pharmacophores). nih.gov A pharmacophore model for this class of compounds would typically include a hydrogen bond acceptor (C-1 ketone), a hydrogen bond donor/acceptor (at C-2), and hydrophobic features corresponding to the diterpene core. plos.org

Structure-based virtual screening (e.g., molecular docking) uses the 3D structure of the receptor itself. Compounds from a virtual library are "docked" into the receptor's binding site, and a scoring function estimates the binding affinity. frontiersin.org This allows for the prioritization of compounds that exhibit the best fit and most favorable interactions with key amino acid residues in the KOR binding pocket. This reverse virtual screening process can also be used to predict potential targets for a known active compound. frontiersin.org

These computational approaches help to efficiently navigate the vast chemical space and prioritize leads for experimental validation, saving significant time and resources in the drug discovery pipeline. chemrxiv.org

Epimerization and Conformational Studies Related to Activity

The stereochemistry of the neoclerodane core is critical for biological activity. A key phenomenon observed in this chemical series is the epimerization at the C-8 position. scribd.com Under either acidic or basic conditions, Salvinorin A and its analogues can undergo epimerization to form the more thermodynamically stable 8-epi-isomers. acs.orgresearchgate.net This epimerization occurs via the enolization of the lactone. scribd.com

The C-8 epimers of Salvinorin A and related compounds generally show significantly reduced or abolished KOR binding affinity. scribd.com This underscores the importance of the specific trans-ring fusion geometry of the natural product for maintaining the correct three-dimensional conformation required for optimal receptor interaction.

Advanced Research Methodologies and Methodological Considerations

Reproducibility in Preclinical Research

The cornerstone of scientific progress is the ability to reproduce experimental findings. nih.govlqventures.com In the context of preclinical research on Divinatorin B, several factors can influence the variability and reproducibility of results. nih.gov Addressing these proactively is essential for building a credible body of evidence.

Standardization of Cell Culture Conditions and Cell Line Authentication

In vitro studies are fundamental to characterizing the biological activity of compounds like this compound. However, the lack of standardized cell culture practices can introduce significant variability. crolasa.com To enhance reproducibility, it is crucial to standardize cell culture conditions, including the passage number of cells and the composition of the culture media. benchchem.com The use of serum in media, a common source of variability, can be mitigated by employing serum-free or reduced-serum formulations where possible. vanderbilt.edu

Furthermore, the identity of cell lines must be rigorously authenticated. Misidentification or cross-contamination of cell lines is a persistent issue in biomedical research. crolasa.com Implementing routine cell line authentication using methods such as Short Tandem Repeat (STR) profiling is a critical step to ensure that the cells being used are indeed what they are reported to be. benchchem.com Establishing a standardized nomenclature for cell lines can also help to avoid confusion and improve clarity in reporting. crolasa.com

Documentation of Donor Demographics and Batch Effects in Primary Cells

Primary cells, derived directly from donor tissues, offer a more physiologically relevant model compared to immortalized cell lines but also introduce greater variability. crolasa.comsigmaaldrich.com To account for this, meticulous documentation of donor demographics is essential. This includes recording details such as the donor's age, sex, and any relevant medical history. sigmaaldrich.comstemcell.com

Batch-to-batch variation is another significant challenge when working with primary cells. benchchem.com Researchers should implement strategies to minimize and account for these effects, such as using cells from multiple donors and including appropriate controls in each experiment. benchchem.com Predefining criteria for excluding outlier data and reporting raw datasets alongside processed results can further enhance transparency and reproducibility. benchchem.com

Ethical Frameworks in Preclinical Research

Ethical conduct is a non-negotiable aspect of all scientific research, particularly when it involves animals or human-derived materials. Adherence to established ethical guidelines ensures the welfare of research subjects and the integrity of the scientific process.

Adherence to ARRIVE Guidelines for Animal Studies

For in vivo studies involving this compound, strict adherence to the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines is imperative. nih.govresearchgate.netarriveguidelines.org These guidelines were developed to improve the reporting of animal research, thereby enhancing its transparency and reproducibility. nih.gov The ARRIVE guidelines consist of a checklist of essential information that should be included in publications, such as details on the study design, sample size justification, and the implementation of measures to reduce bias, like randomization and blinding. researchgate.net By following these guidelines, researchers can ensure that their work is described in sufficient detail to allow for critical evaluation and replication. nih.gov

IRB/IEC Approval and Informed Consent for Human-Derived Samples

Research utilizing human-derived samples, such as primary cells or tissues, requires rigorous ethical oversight. utsouthwestern.edu All such research must be approved by an Institutional Review Board (IRB) or an Independent Ethics Committee (IEC) before its commencement. utsouthwestern.eduwisc.edu This review process ensures that the research is ethically sound and that the rights and welfare of the human subjects are protected.

A key component of this ethical framework is obtaining informed consent from the individuals from whom the samples are derived. utsouthwestern.edu The consent process must clearly explain the purpose of the research, how the samples will be used, and any potential risks or benefits. For the secondary use of existing human specimens, IRB review is also typically required, and the need for informed consent or a waiver of consent will be determined by the IRB based on the specifics of the study. utsouthwestern.edunih.gov

Collaborative Research Models and Protocol Harmonization

The complexity of modern biomedical research often necessitates collaboration between multiple institutions. unirioja.es In the study of this compound, collaborative research models can facilitate the sharing of resources, expertise, and data, ultimately accelerating scientific progress. knowledgetransferireland.comnih.gov These collaborations can take various forms, from informal data sharing to more structured, multi-institutional research programs. knowledgetransferireland.com

To ensure the consistency and comparability of data generated across different research sites, protocol harmonization is essential. unam.mx This involves developing and implementing Standard Operating Procedures (SOPs) for all experimental assays, data collection, and analysis methods. benchchem.com Establishing a centralized repository for these protocols can further promote standardization and facilitate the seamless integration of data from different research groups. benchchem.com

Meta-Analysis and Systematic Review in Synthesizing Research Findings

In the study of novel chemical compounds like this compound, the accumulation of research from various independent studies necessitates a structured approach to synthesize and evaluate the evidence. Meta-analysis and systematic reviews represent the pinnacle of evidence-based research methodologies, providing a rigorous framework for summarizing research findings. While no formal meta-analysis or systematic review has been published to date focusing exclusively on this compound, understanding these methodologies is crucial for interpreting the existing body of research and for guiding future investigations.

A systematic review focused on this compound would involve a comprehensive and transparent process to identify, select, and critically appraise all relevant research on the compound. The goal would be to collate and summarize the findings from all available studies that meet predefined eligibility criteria. This process minimizes bias by using explicit and systematic methods. For this compound, a systematic review would aim to answer specific research questions, such as its efficacy as a kappa-opioid receptor (KOR) agonist compared to other neoclerodane diterpenoids or the consistency of its synthesis yields across different reported methods.

A meta-analysis would be the statistical component of a systematic review, where applicable. It would involve combining the quantitative results from multiple independent studies to produce a single, more precise estimate of the effect. For instance, if several studies have investigated the binding affinity of this compound to the KOR, a meta-analysis could pool these findings to provide a more robust estimate of its affinity. This is particularly valuable when individual studies may have small sample sizes or varying results.

The process of conducting a systematic review and potential meta-analysis on this compound would involve several key steps:

Formulating a clear research question: An example could be, "What is the comparative binding affinity and efficacy of this compound at the kappa-opioid receptor versus Salvinorin A based on in vitro studies?"

Conducting a comprehensive literature search: This would involve searching multiple scientific databases for all studies mentioning this compound.

Study selection based on predefined criteria: Researchers would establish inclusion and exclusion criteria. For example, only including studies that use specific validated assays or report certain outcomes.

Data extraction and critical appraisal: Data on study design, methodology, and results would be systematically extracted. The quality and risk of bias of each study would also be assessed.

Synthesis of findings: The findings would be qualitatively summarized in a systematic review. If the data from different studies are homogenous enough, a meta-analysis could be performed to calculate a pooled effect.

Given the current research landscape, a systematic review could effectively synthesize the disparate findings on this compound, which is often studied alongside other compounds from Salvia divinorum. oup.comnih.gov Such a review would highlight the consistency of findings regarding its presence in the plant and its pharmacological profile as a KOR agonist. nih.govd-nb.infothieme-connect.com

The following data tables provide examples of the type of information that would be extracted and synthesized in a systematic review of this compound.

Table 1: Comparative Data of Neoclerodane Diterpenoids from Salvia divinorum

This interactive table summarizes the key characteristics and findings for this compound in comparison to its more studied counterpart, Salvinorin A, and its direct precursor, Salvinorin B. This comparative data is essential for understanding the unique properties of this compound.

| Compound | Natural Abundance in Salvia divinorum | Kappa-Opioid Receptor (KOR) Activity | Notes |

| This compound | Lower concentrations than Salvinorin A. oup.comnih.gov | KOR agonist. d-nb.info | A naturally occurring neoclerodane diterpene. oup.com |

| Salvinorin A | Most abundant psychoactive compound (0.89 to 3.70 mg/g dry weight). nih.govmaps.orgacs.org | Potent and selective KOR agonist. nih.govthieme-connect.commaps.org | The principal psychoactive constituent of Salvia divinorum. nih.gov |

| Salvinorin B | Found in much lower concentrations than Salvinorin A. oup.commaps.org | Inactive at the KOR. nih.govmaps.org | A potential metabolite of Salvinorin A. nih.govmaps.org |

Table 2: Synthesis and Purity Data for this compound